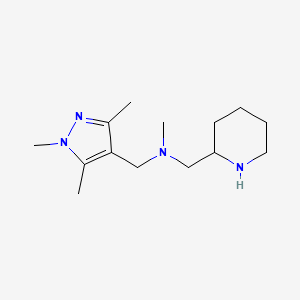
2-(4-Amino-3-chloro-phenyl)-4,6-dichloro-1H-benzoimidazol-5-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-3-chloro-phenyl)-4,6-dichloro-1H-benzoimidazol-5-ylamine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorine and amino groups attached to a benzoimidazole core. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-chloro-phenyl)-4,6-dichloro-1H-benzoimidazol-5-ylamine typically involves multi-step organic reactions. One common method includes the initial formation of the benzoimidazole core, followed by the introduction of chlorine and amino groups through substitution reactions. Specific reagents and catalysts, such as chlorinating agents and amines, are used under controlled conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-chloro-phenyl)-4,6-dichloro-1H-benzoimidazol-5-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the amino groups, leading to the formation of secondary or tertiary amines.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized benzoimidazole compounds.
Scientific Research Applications
2-(4-Amino-3-chloro-phenyl)-4,6-dichloro-1H-benzoimidazol-5-ylamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific proteins or pathways involved in diseases.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-chloro-phenyl)-4,6-dichloro-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact molecular interactions and effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorobenzyl alcohol: Shares similar structural features but lacks the benzoimidazole core.
2-(4-Amino-3-chlorophenyl)acetonitrile: Another related compound with a different functional group arrangement.
Uniqueness
2-(4-Amino-3-chloro-phenyl)-4,6-dichloro-1H-benzoimidazol-5-ylamine stands out due to its unique combination of chlorine and amino groups attached to a benzoimidazole core. This structure imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C13H9Cl3N4 |
|---|---|
Molecular Weight |
327.6 g/mol |
IUPAC Name |
2-(4-amino-3-chlorophenyl)-4,6-dichloro-1H-benzimidazol-5-amine |
InChI |
InChI=1S/C13H9Cl3N4/c14-6-3-5(1-2-8(6)17)13-19-9-4-7(15)11(18)10(16)12(9)20-13/h1-4H,17-18H2,(H,19,20) |
InChI Key |
MJKKSBXDAFVHJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(C(=C(C=C3N2)Cl)N)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-Ethyl-2-fluorobenzo[d]oxazole](/img/structure/B11782683.png)
![2,6-Dimethyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11782688.png)
![2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole](/img/structure/B11782695.png)
![Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11782696.png)
